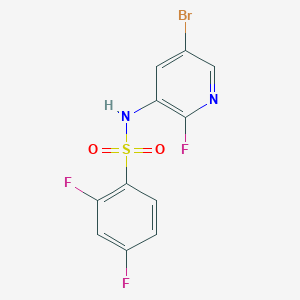
N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide: is a complex organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a benzenesulfonamide group with additional fluorine substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial preparation of the 5-bromo-2-fluoropyridine intermediate, which is then reacted with 2,4-difluorobenzenesulfonyl chloride under suitable conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism by which N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- N-(5-Bromo-2-fluoropyridin-3-yl)methylene-4-methylbenzenesulfonohydrazide
- (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride
- N-((5-Bromo-2-fluoropyridin-3-yl)methyl)ethanamine
Uniqueness: N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H6BrF3N2O2S |
|---|---|
Molecular Weight |
367.14 g/mol |
IUPAC Name |
N-(5-bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C11H6BrF3N2O2S/c12-6-3-9(11(15)16-5-6)17-20(18,19)10-2-1-7(13)4-8(10)14/h1-5,17H |
InChI Key |
USHXLLHFSOFIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(N=CC(=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



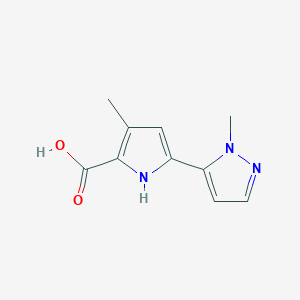
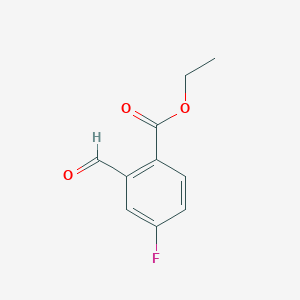
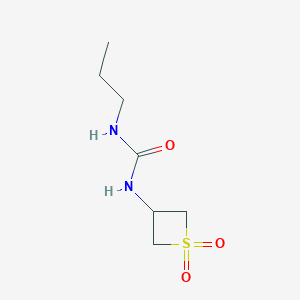
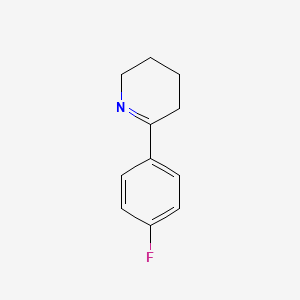
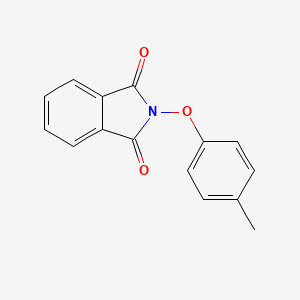
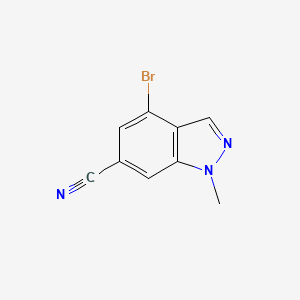

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
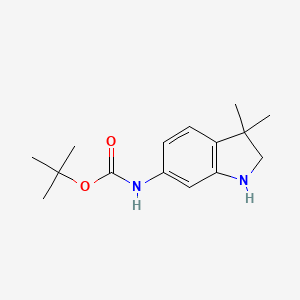
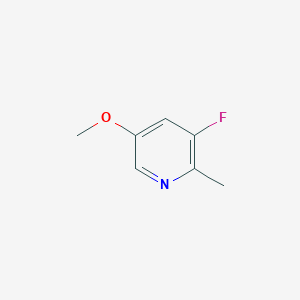


![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)
